

Application Notes & Protocols: Quantitative Analysis of Risperidone and Paliperidone by HPLC-MS/MS

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Compound of Interest		
Compound Name:	Lusaperidone	
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This document provides detailed application notes and protocols for the simultaneous quantification of risperidone and its active metabolite, paliperidone (9-hydroxyrisperidone), in biological matrices using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). This method is crucial for therapeutic drug monitoring, pharmacokinetic studies, and bioequivalence assessments.

Introduction

Risperidone is a widely prescribed second-generation antipsychotic medication used in the treatment of various psychiatric disorders. It is extensively metabolized in the liver by cytochrome P450 2D6 (CYP2D6) to its primary active metabolite, paliperidone.[1] Both compounds contribute to the therapeutic effect, making their simultaneous measurement essential for accurate clinical and research assessments. HPLC-MS/MS has become the gold standard for this analysis due to its high sensitivity, selectivity, and robustness in complex biological samples.[1]

Experimental Protocols Sample Preparation



Two primary methods for sample preparation are prevalent: Protein Precipitation (PPT) and Solid-Phase Extraction (SPE). The choice of method depends on the required level of sample cleanup and sensitivity.

2.1.1. Protein Precipitation (PPT) Protocol

This method is rapid and straightforward, suitable for high-throughput analysis.

- To 200 μL of plasma/serum sample, add a deuterated internal standard (e.g., risperidoned4).
- Add 500 μL of acetonitrile to precipitate proteins.[1]
- · Vortex the mixture vigorously for 1 minute.
- Centrifuge the sample at high speed (e.g., 15,000 x g) for 15 minutes to pellet the precipitated proteins.[2]
- Carefully transfer the supernatant to a clean tube.
- Inject a small volume (e.g., 2 μL) of the supernatant into the HPLC-MS/MS system.[2]

2.1.2. Solid-Phase Extraction (SPE) Protocol

SPE provides a cleaner extract, reducing matrix effects and potentially improving sensitivity. An online SPE method can also be utilized for automation.

- Sample Pre-treatment: Take 100 μL of the plasma sample and add 50 μL of the internal standard working solution. Dilute the sample with 1 mL of water.
- SPE Cartridge Conditioning: Condition an Oasis MCX μElution plate well with 1 mL of methanol, followed by equilibration with 1 mL of water.
- Sample Loading: Load the 1.0 mL of the prepared sample onto the conditioned SPE plate.
- Washing:
 - Wash the cartridge with 1.0 mL of 2% formic acid in water.



- Follow with a wash of 1.0 mL of methanol.
- Elution: Elute the analytes with 500 μL of 5% ammonium hydroxide in methanol.
- Final Preparation: Dilute the eluate with 500 μL of water before injection.

Liquid Chromatography (LC) Method

The following table summarizes typical LC conditions for the separation of risperidone and paliperidone.

Parameter	Condition 1	Condition 2
Column	ACQUITY UPLC BEH Shield RP18 (2.1 x 50.0 mm, 1.7 μm)	XBridge™ C18 (2.1 x 100 mm, 3.5 μm)
Mobile Phase A	10 mM Ammonium formate adjusted to pH 3 with formic acid	1% Ammonium Hydroxide in Water
Mobile Phase B	Acetonitrile	Acetonitrile
Flow Rate	0.5 mL/min	0.3 mL/min
Column Temperature	40 °C	30 °C
Injection Volume	2 μL	3 μL
Elution Mode	Gradient	Isocratic (30:70, A:B)

Mass Spectrometry (MS/MS) Method

A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is typically used for quantification.



Parameter	Setting
Ionization Mode	Positive Electrospray Ionization (ESI+)
Capillary Voltage	3500 V
Source Temperature	350 °C
Sheath Gas Pressure	30 Arb
Auxiliary Gas Pressure	5 Arb

MRM Transitions:

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
Risperidone	411.2 / 411.3	191.1	30
Paliperidone	427.24	207.05	Not Specified
Risperidone-d4 (IS)	415.2	195.1	Not Specified

Quantitative Data Summary

The following tables summarize the performance characteristics of validated HPLC-MS/MS methods for risperidone and paliperidone analysis.

Table 1: Calibration and Linearity



Analyte	Matrix	Calibration Range (ng/mL)	Correlation Coefficient (R²)
Risperidone	Human Plasma	1 - 200	> 0.99
Paliperidone	Human Plasma	1 - 200	> 0.99
Risperidone	Rat Plasma	0.2 - 500	Not Specified
Paliperidone	Rat Plasma	0.2 - 500	Not Specified
Risperidone	Human Serum	2.5 - 160	Not Specified
Paliperidone	Human Serum	2.5 - 160	Not Specified

Table 2: Sensitivity, Precision, and Accuracy

Analyte	LLOQ (ng/mL)	Intra-day Precision (%CV)	Inter-day Precision (%CV)	Accuracy (%)
Risperidone & Paliperidone	1	Not Specified	Not Specified	Not Specified
Risperidone & Paliperidone	2.5	1.1 - 8.2	1.1 - 8.2	6.6 - 7.6

Visualized Workflows

The following diagrams illustrate the key experimental workflows described in this document.



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Caption: Protein Precipitation Workflow for Risperidone and Paliperidone Analysis.

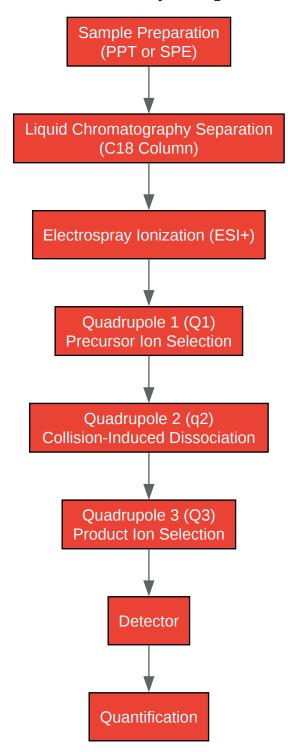


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Caption: Solid-Phase Extraction (SPE) Workflow for Sample Cleanup.



HPLC-MS/MS Analysis Logical Flow



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Caption: Logical Flow of the HPLC-MS/MS Analysis.



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